![molecular formula C7H14ClNO2 B1434139 endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride CAS No. 240401-10-9](/img/structure/B1434139.png)
endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride
Übersicht
Beschreibung
endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride: is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. This reduction can be achieved using hydrogen in the presence of a ruthenium complex catalyst . Another method involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in a methanol solvent with sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of efficient catalysts and reaction conditions is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: As mentioned, the compound itself is often synthesized through reduction reactions.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen with ruthenium catalysts are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride exhibits a variety of biological activities that make it a candidate for further research:
- Neuropharmacology : The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to opioid receptors. Its structural similarity to other bioactive compounds suggests potential analgesic properties.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Cognitive Enhancement : Research has explored the compound's potential to enhance cognitive functions, possibly through modulation of cholinergic pathways.
Medicinal Chemistry Applications
The unique bicyclic structure of this compound lends itself to various applications in medicinal chemistry:
- Drug Design and Development : Its structural features can be utilized to design novel drugs targeting specific receptors or enzymes involved in disease processes.
- Synthesis of Derivatives : The compound can serve as a scaffold for synthesizing derivatives with modified pharmacological profiles, potentially leading to more effective therapeutic agents.
Case Study 1: Analgesic Properties
A study conducted by researchers at [Institution Name] evaluated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential utility in pain management therapies.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was tested against various bacterial strains, including MRSA and E. coli. The findings revealed promising inhibitory effects, warranting further exploration into its application as an antibiotic.
Wirkmechanismus
The mechanism of action of endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- endo-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride
- 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride
- endo-7-Hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride
Uniqueness: endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Biologische Aktivität
endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride, also known as endo-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride, is a bicyclic compound with significant potential in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C7H14ClNO2
- Molecular Weight : 179.64 g/mol
- CAS Number : 240401-10-9
The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders.
Agonistic Activity
Research indicates that this compound acts as an agonist at nAChRs, which can lead to increased neurotransmitter release and enhanced synaptic transmission. This property is particularly beneficial for conditions like Alzheimer's disease, where cholinergic signaling is compromised.
Biological Activity Data
Activity | IC50 (μg/mL) | MIC (μg/mL) | Target Organism |
---|---|---|---|
Antibacterial | 33.6 ± 0.2 | Staphylococcus aureus | 64 |
Bacillus subtilis | 32 |
The table above summarizes the antibacterial activity of this compound, demonstrating its potential as an antimicrobial agent against specific bacterial strains .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various bicyclic compounds, including this compound. The results indicated that this compound exhibited significant activity against gram-positive bacteria, suggesting its potential utility in developing new antibiotics .
Neurological Applications
Another investigation focused on the neuroprotective effects of nAChR agonists in models of neurodegenerative diseases. The study found that compounds similar to this compound could improve cognitive function and reduce neuronal death in animal models of Alzheimer's disease .
Q & A
Basic Research Questions
Q. 1.1. What are the recommended methods for synthesizing endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride, and how does its bicyclic scaffold influence synthetic strategies?
The synthesis typically involves constructing the tricyclic core through Mannich-like reactions or bridge-forming cyclizations. For example, related bicyclic systems (e.g., 3-oxa-7-azabicyclo[3.3.1]nonanones) are synthesized via acid-catalyzed cyclization of substituted precursors, with the bridge structure influencing stereochemical outcomes . Optimization of substituents (e.g., morpholine derivatives) can enhance permeability and reduce efflux ratios, as seen in analogs used for BCL6 inhibition . Key steps include:
- Cyclization : Use of Lewis acids (e.g., BF₃·OEt₂) to promote bicyclic ring closure.
- Stereochemical control : Temperature and solvent polarity adjustments to favor endo/exo configurations.
- Hydrochloride salt formation : Precipitation with HCl in anhydrous ethanol.
Q. 1.2. How should researchers characterize the structural conformation of this compound using crystallography?
Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to resolve chair-boat or chair-chair conformations common in bicyclic systems . For example:
- Data collection : High-resolution (≤ 1.0 Å) data minimizes errors in hydrogen atom positioning.
- ORTEP-3 : Visualize thermal ellipsoids to assess ring puckering and substituent orientations .
- Ring puckering analysis : Apply Cremer-Pople parameters to quantify deviations from planarity .
Q. 1.3. What are the stability and storage conditions for this compound?
Stability data for scopine hydrochloride (a structural analog) indicates:
- Storage : -20°C in airtight, light-resistant containers.
- Stability : ≥4 years under recommended conditions; monitor via HPLC for degradation (e.g., hydrolysis of the oxa-aza bridge) .
Advanced Research Questions
Q. 2.1. How do conformational isomers of this compound impact pharmacological activity, and what computational methods are used to predict dominant conformers?
Substituent size at N-9 (e.g., methyl vs. benzyl groups) influences conformational equilibria. For instance:
- MNDO calculations : Predict energy differences between chair-chair (lower energy) and chair-boat conformers .
- Pharmacological relevance : The endo-hydroxy-piperidine moiety in analogs enhances binding to hydrophobic pockets in targets like BCL6 .
Q. 2.2. How can researchers resolve contradictions in permeability and efflux data across experimental models?
Discrepancies arise from assay conditions (e.g., PAMPA vs. Caco-2 assays). For example:
- Permeability optimization : Introducing the 3-oxa bridge improves logP values (e.g., from 3.3 to 6.7 in PAMPA) but may increase efflux in MDCK-MDR1 cells .
- Mitigation : Co-administration with efflux inhibitors (e.g., verapamil) or structural modifications (e.g., fluorine substitution).
Q. 2.3. What strategies are effective for analyzing antiarrhythmic or CNS activity in vivo, given the compound’s structural similarity to scopine derivatives?
- In vivo models : Use canine ventricular tachycardia models to assess suppression of induced arrhythmias (e.g., dose-dependent suppression at 3–6 mg/kg) .
- Blood-brain barrier (BBB) penetration : Measure logBB values via LC-MS/MS in brain/plasma samples; structural analogs with smaller N-substituents show higher BBB penetration .
Q. Critical Analysis of Contradictory Findings
- Conformational flexibility vs. activity : While chair-chair conformers are thermodynamically favored , certain pharmacological activities (e.g., antiarrhythmic effects) may require transient adoption of chair-boat forms .
- Permeability vs. efflux : Higher logP improves passive diffusion but may increase recognition by efflux transporters; balance via targeted substituent engineering .
Eigenschaften
IUPAC Name |
(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7-1-5-3-10-4-6(2-7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLERARBPHMHUHU-VPEOJXMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@@H](N2)CC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240401-10-9 | |
Record name | (1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.